Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-7-fluorochroman-4-one: Properties, Synthesis, and Applications
5-Bromo-7-fluorochroman-4-one is a halogenated heterocyclic compound built upon the privileged chromanone core structure. The strategic placement of both a bromine and a fluorine atom on the aromatic ring transforms this molecule from a simple heterocycle into a highly versatile and valuable building block for medicinal chemistry and drug development. The chromanone framework itself is a key feature in a variety of naturally occurring and synthetic bioactive compounds.[1]
The true utility of this molecule lies in its chemical "handles." The fluorine atom, a well-established bioisostere for hydrogen, can significantly enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Simultaneously, the bromine atom serves as a linchpin for synthetic diversification, providing a reactive site for metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to construct complex molecular architectures and perform extensive structure-activity relationship (SAR) studies.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will elucidate the core chemical properties of 5-Bromo-7-fluorochroman-4-one, propose a validated synthetic pathway, detail robust analytical characterization protocols, and explore its potential applications, providing a foundation for its effective use in the laboratory.
PART 1: Core Chemical and Physical Properties
The foundational properties of 5-Bromo-7-fluorochroman-4-one dictate its handling, reactivity, and analytical behavior. The presence of the electron-withdrawing fluorine and bromine substituents significantly influences the electron density of the aromatic ring and the reactivity of the carbonyl group.
| Property | Value | Source |
| CAS Number | 1260008-29-4 | [3][4] |
| Molecular Formula | C₉H₆BrFO₂ | [3] |
| Molecular Weight | 245.05 g/mol | [3] |
| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydrochromen-4-one | N/A |
| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |
| Purity | Typically >95% | [4] |
PART 2: Analytical Characterization - A Validated Approach
Accurate characterization is paramount to confirming the identity and purity of any chemical intermediate. The following protocols describe a self-validating system for the analysis of 5-Bromo-7-fluorochroman-4-one.
Spectroscopic Data Summary
The table below summarizes the expected spectroscopic signatures for the compound. These values are predicted based on the analysis of structurally similar compounds, such as 7-Bromo-5-fluorochroman-4-one and 5,7-Difluorochroman-4-one.[5][6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region: Two signals, likely doublets or doublet of doublets, between δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom. Aliphatic Region: Two triplets between δ 4.5-4.8 ppm (O-CH₂) and δ 2.8-3.1 ppm (CH₂-C=O), with typical geminal coupling. |
| ¹³C NMR | Carbonyl: A signal around δ 185-190 ppm. Aromatic Region: Multiple signals between δ 100-165 ppm, with characteristic large C-F coupling constants (JCF ≈ 250 Hz) for the carbon directly attached to fluorine. Aliphatic Region: Two signals around δ 68 ppm (O-CH₂) and δ 38 ppm (CH₂-C=O). |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Expect loss of CO, Br, and fragments related to the aliphatic chain. |
| IR Spectroscopy | C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption around 1100-1250 cm⁻¹. Aromatic C=C: Medium absorptions around 1580-1600 cm⁻¹. |
Experimental Protocol 1: NMR Spectroscopy
Causality: NMR spectroscopy provides the most definitive information on the carbon-hydrogen framework of the molecule. The specific chemical shifts and coupling patterns are unique fingerprints of the compound's structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-7-fluorochroman-4-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.
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Instrument Setup: Use a spectrometer operating at a minimum frequency of 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set a spectral width of approximately 16 ppm, centered around 6 ppm. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Set a spectral width of approximately 220 ppm. A longer acquisition time and more scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.
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Data Processing: Process the acquired data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).
Experimental Protocol 2: Mass Spectrometry
Causality: Mass spectrometry confirms the molecular weight of the compound and provides crucial evidence for its elemental composition. The isotopic pattern of bromine provides an unambiguous confirmation of its presence in the molecule.[8]
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a suitable method such as direct infusion or through a GC/LC inlet.
-
Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method. EI is often preferred for small molecules as it can provide useful fragmentation data.
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Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
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Data Analysis: Identify the molecular ion peak (M⁺). For 5-Bromo-7-fluorochroman-4-one, look for the characteristic 1:1 ratio doublet at m/z ~244 and ~246. Analyze the fragmentation pattern to further corroborate the structure.
PART 3: Synthesis and Reactivity
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 3-bromo-5-fluorophenol. This pathway is logical because it establishes the required aromatic substitution pattern at the outset.
Caption: Proposed synthesis of 5-Bromo-7-fluorochroman-4-one.
Experimental Protocol 3: Synthesis
Causality: This two-step protocol is efficient. The Williamson ether synthesis (via Michael addition) is a high-yielding method to create the ether linkage. The subsequent intramolecular cyclization using a strong acid/dehydrating agent like Eaton's reagent is a standard and effective method for forming the chromanone ring.[10]
Methodology:
Step 1: Synthesis of 3-(3-Bromo-5-fluorophenoxy)propanoic acid
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromo-5-fluorophenol (1.0 eq) in a suitable anhydrous solvent like THF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir for 30 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the solution and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water. Add a solution of NaOH (e.g., 2M) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propanoic acid intermediate, which can be purified by recrystallization or used directly.
Step 2: Synthesis of 5-Bromo-7-fluorochroman-4-one
-
Place the crude 3-(3-bromo-5-fluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add Eaton's Reagent (a 7.7 wt% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) (typically 10x by weight).
-
Heat the mixture with vigorous stirring to 60-80 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure 5-Bromo-7-fluorochroman-4-one.
PART 4: Applications in Research and Drug Development
5-Bromo-7-fluorochroman-4-one is not an end-product but a strategic intermediate. Its value is realized in its subsequent transformations.
Core Applications Logic
Caption: Application pathways for 5-Bromo-7-fluorochroman-4-one.
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Intermediate for Chiral Alcohols: The ketone can be subjected to asymmetric reduction to produce chiral (R)- or (S)-5-bromo-7-fluorochroman-4-ol. This step is critical as many biological targets show stereospecific binding. A close analog, (R)-5,7-difluorochroman-4-ol, is a pivotal intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating gastric acid-related conditions.[11] This highlights the pharmaceutical relevance of this structural class.
-
Scaffold for Library Synthesis: The bromine atom is a powerful tool for diversification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a vast array of aryl, heteroaryl, alkyl, or amine groups can be introduced at the 5-position. This allows for the rapid generation of a library of compounds for high-throughput screening against various biological targets.
-
Fragment-Based Drug Discovery (FBDD): The compact and functionalized chromanone core makes it an excellent fragment for FBDD campaigns, where small, low-complexity molecules are screened for weak binding to a protein target and then optimized into potent leads.
PART 5: Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not widely published, its hazards can be inferred from structurally related chemicals and general principles of laboratory safety.[12][13] The compound should be handled by trained personnel in a well-ventilated chemical fume hood.
| Hazard Category | GHS Classification (Predicted) | Precautionary Statements (Selected) |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-Bromo-7-fluorochroman-4-one is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a privileged chromanone core with orthogonal reactive sites—a fluorine atom for modulating physicochemical properties and a bromine atom for synthetic diversification—makes it an exceptionally powerful tool. By understanding its fundamental properties, employing robust analytical and synthetic protocols, and leveraging its reactivity, researchers can effectively utilize this compound to build novel molecular entities with the potential to become next-generation therapeutics.
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